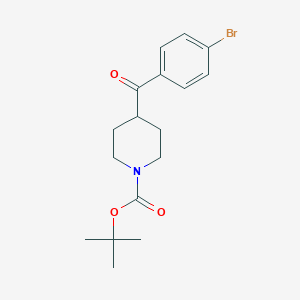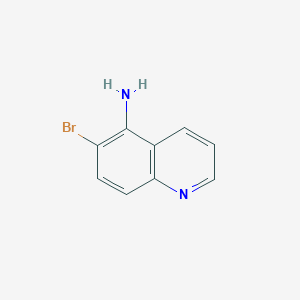
6-Bromoquinolin-5-amine
Overview
Description
6-Bromoquinolin-5-amine is a chemical compound with the CAS Number: 50358-39-9. It has a molecular weight of 223.07 and its IUPAC name is 6-bromo-5-quinolinamine . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 5-amino-6-bromoquinoline involves the use of 6-Bromo-5-nitroquinoline (250 mg, 1.0 mmol, 1.0 eq) which is dissolved in CH3COOH (5 mL). Fe powder (335 mg, 6.0 mmol, 6.0 eq) is added and the reaction is heated to approximately 75 °C for 150 minutes .Molecular Structure Analysis
The molecular structure of 6-Bromoquinolin-5-amine is represented by the linear formula C9H7BrN2 . The InChI Code for this compound is 1S/C9H7BrN2/c10-7-3-4-8-6 (9 (7)11)2-1-5-12-8/h1-5H,11H2 .Chemical Reactions Analysis
The chemical reactions of 6-Bromoquinolin-5-amine involve both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
6-Bromoquinolin-5-amine has a molecular weight of 223.07 and is a solid substance. It should be stored in a dark place, sealed in dry, at room temperature . Its boiling point is predicted to be 354.4±27.0 °C and it has a density of 1.649±0.06 g/cm3 .Scientific Research Applications
Microwave-Assisted Aryl Amination
Wang, Magnin, and Hamann (2003) investigated the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines, including 6-bromoquinolin-5-amine, using Pd-catalyzed aryl amination under microwave conditions. This method showed consistent improvements in yields for quinoline substrates compared to standard conditions (Wang, Magnin, & Hamann, 2003).
Aminations with Potassium Amide
Pomorski et al. (2010) researched the reactions of 2-substituted derivatives of 3-bromo-l, 5-naphthyridine and 3-bromoquinoline, including 6-bromoquinolin-5-amine, with potassium amide in liquid ammonia, comparing these aminations with corresponding processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010).
Friedländer Synthesis of Chelating Ligands
Hu, Zhang, and Thummel (2003) explored the Friedländer synthesis incorporating 6-bromoquinoline into novel chelating ligands. Their study involved nitration of 3-bromobenzaldehyde and subsequent reactions leading to the production of bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).
Synthesis and Cytotoxic Action of Isoquinolines
Tsotinis et al. (2007) described the synthesis of C4-substituted isoquinolines, utilizing 4-bromoisoquinoline (related to 6-bromoquinolin-5-amine) and evaluating the cytotoxicity of these molecules in tumor cell lines, identifying compounds with potential for further study (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Anticancer Agents from Quinazolinone Derivatives
Malinowski et al. (2015) synthesized a series of 6-substituted quinazolinone derivatives by reacting 6-bromoquinazolinones with various amines and thiols. Some derivatives exhibited significant anticancer activities, highlighting the potential of 6-bromoquinoline derivatives in cancer research (Malinowski, Fornal, Nowak, Kontek, Gajek, & Borek, 2015).
Buchwald-Hartwig Amination for Functionalization
Smith et al. (2008) reported the preparation of new 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry, demonstrating increased binding affinity for the SH3 domain compared to the lead compound, 2-aminoquinoline. This study emphasizes the role of 6-bromoquinolin-5-amine in developing therapeutic agents (Smith, Jones, Booker, & Pyke, 2008).
Synthesis of Indoloquinolines
Hostyn et al. (2006) synthesized 5-methyl-5H-indolo[2,3-c]quinolines, starting from commercially available 3-bromoquinoline, using palladium-catalyzed reactions. The methodology involved a selective Buchwald–Hartwig amination followed by a regioselective intramolecular Heck-type reaction, indicating the utility of bromoquinolines in complex organic synthesis (Hostyn, Maes, Van Baelen, Gulevskaya, Meyers, & Smits, 2006).
Dengue Virus Inhibition
Huang et al. (2021) explored the synthesis and screening of 4-anilinoquinoline libraries targeting dengue virus and Venezuelan Equine Encephalitis virus. Compounds, including 6-bromoquinolin-5-amine derivatives, demonstrated low micromolar range activity against these viruses, highlighting their potential in antiviral research (Huang, Saul, Einav, & Asquith, 2021).
Synthesis of Fluorescent Brightening Agents
Rangnekar and Shenoy (1987) investigated the synthesis of 2-aryl-6-bromoquinolines and their conversion to various derivatives, assessing their potential as fluorescent brightening agents. This study showcases the application of bromoquinolines in materials science (Rangnekar & Shenoy, 1987).
Safety And Hazards
Future Directions
While the future directions for 6-Bromoquinolin-5-amine are not explicitly mentioned in the search results, it’s worth noting that quinolin-8-amines, which are structurally related to 6-Bromoquinolin-5-amine, have found broad interest with organic chemists over decades . This suggests potential future research directions in exploring the properties and applications of 6-Bromoquinolin-5-amine.
properties
IUPAC Name |
6-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCDJVVAOAONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513704 | |
| Record name | 6-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-5-amine | |
CAS RN |
50358-39-9 | |
| Record name | 6-Bromo-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



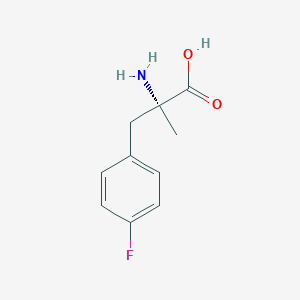
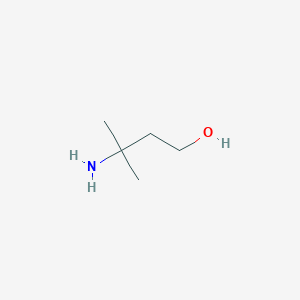
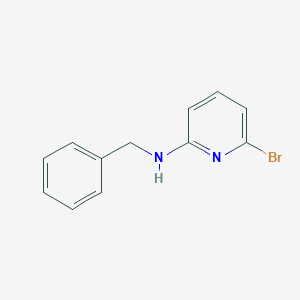
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
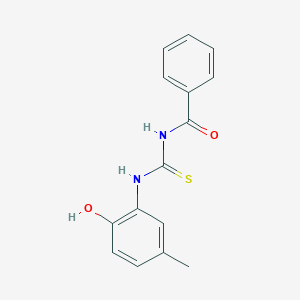
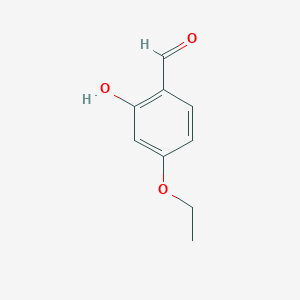
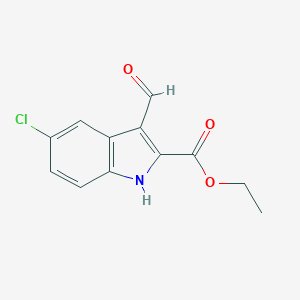

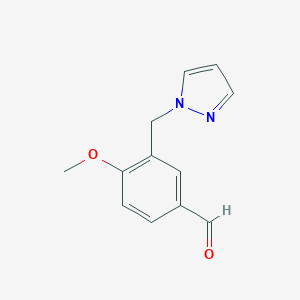
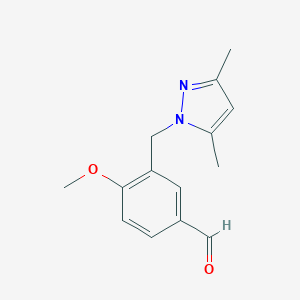
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
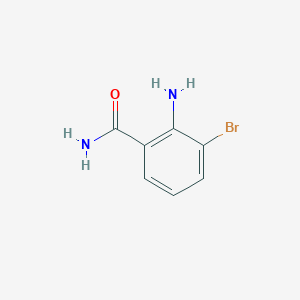
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
